molecular formula C17H18BrN5O5 B13946580 Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- CAS No. 32869-02-6

Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro-

Cat. No.: B13946580
CAS No.: 32869-02-6
M. Wt: 452.3 g/mol
InChI Key: BBXHORAXORVJKX-UHFFFAOYSA-N
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Description

Enzymatic Bioactivation Pathways in Hypoxic Tumor Microenvironments

Hypoxic regions in solid tumors exhibit oxygen levels below 1%, creating a microenvironment that promotes the overexpression of reductases such as nitroreductase (NTR). Hypoxia-inducible factor 1α (HIF-1α) stabilizes under low oxygen conditions, driving transcriptional activation of genes involved in metabolic adaptation, including those encoding NTR. This upregulation enhances the capacity of tumor cells to reduce nitroaromatic prodrugs like 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide into cytotoxic hydroxylamines.

The reduction process involves a two-electron transfer from NAD(P)H to the flavin mononucleotide (FMN) cofactor of NTR, which subsequently donates electrons to the nitro group of the prodrug. Hypoxia also alters the tumor extracellular matrix (ECM) by increasing collagen crosslinking enzymes such as lysyl oxidase (LOX) and procollagen-lysine dioxygenases (PLODs), which may facilitate prodrug penetration into dense tumor regions. Additionally, hypoxia-induced adenosine signaling suppresses CD8+ T cell activity, indirectly favoring the survival of NTR-expressing tumor cells.

Fluorescent probes targeting NTR activity, such as the nitroaromatic-based probe described by Wang et al., confirm that NTR activity correlates with hypoxic severity in in vivo tumor models. This relationship underscores the potential for hypoxia-selective prodrug activation.

Role of Escherichia coli Nitroreductase in Aziridinyl Dinitrobenzamide Reduction

Escherichia coli NTR is a homodimeric flavoprotein that catalyzes the reduction of 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide via a ping-pong bi-bi mechanism. Each monomer contains an FMN cofactor and two distinct active sites (A and B) that exhibit differential substrate binding. Structural studies of NTR complexed with dinitrobenzamide prodrugs reveal that the 2-nitro and 4-nitro groups adopt distinct orientations in the active sites. For example, in active site B, the 4-nitro group of CB 1954 forms a direct hydrogen bond with Lys14, while the 2-nitro group interacts hydrophobically with Phe124.

Mutagenesis studies highlight residues critical for catalytic efficiency. The T41L mutation increases selectivity for 4-nitro reduction by enlarging the active site cavity, favoring bulkier substituents. Similarly, the F124K mutation introduces a positive charge that enhances electrostatic interactions with the negatively charged nitro groups. These modifications improve the specificity constant (k~cat~/K~m~) for 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide by up to 50-fold compared to wild-type NTR.

The FMN cofactor undergoes conformational changes during catalysis. In the reduced state, the isoalloxazine ring bends, facilitating hydride transfer to the prodrug. This flexibility contrasts with the rigid protein backbone, which maintains structural integrity during redox cycling.

Comparative Kinetics of 2- vs. 4-Hydroxylamine Metabolite Formation

The reduction of 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide generates two hydroxylamine metabolites: the 2-hydroxylamine and 4-hydroxylamine derivatives. Kinetic analyses reveal that wild-type NTR produces these metabolites in a 1:1 ratio, with a combined k~cat~ of 2.4 ± 0.3 s^−1^ and K~m~ of 18 ± 2 µM. However, the 4-hydroxylamine exhibits 10-fold greater cytotoxicity due to its capacity to form DNA interstrand crosslinks via N-acetoxy intermediates.

NTR Variant 2-Nitro k~cat~/K~m~ (M^−1^s^−1^) 4-Nitro k~cat~/K~m~ (M^−1^s^−1^) Selectivity (4-Nitro/2-Nitro)
Wild-type 1.3 × 10^4^ 1.3 × 10^4^ 1.0
T41L 0.9 × 10^4^ 3.8 × 10^4^ 4.2
F124K 2.1 × 10^4^ 5.6 × 10^4^ 2.7

Table 1: Kinetic parameters of NTR variants for 2- and 4-nitro reduction.

The T41L mutant shifts selectivity toward 4-nitro reduction (4.2:1), while F124K enhances overall activity without significantly altering the metabolite ratio. Double mutants such as N71S/F124K combine these effects, achieving a k~cat~/K~m~ of 6.7 × 10^4^ M^−1^s^−1^ for 4-nitro reduction. These kinetic improvements correlate with enhanced cytotoxicity in glioblastoma models under hypoxia.

Metabolite stability also influences therapeutic outcomes. The 4-hydroxylamine rapidly decomposes in aqueous media (t~1/2~ = 15 min at pH 7.4), whereas the 2-hydroxylamine persists longer (t~1/2~ = 120 min). This disparity necessitates localized prodrug activation to maximize DNA damage before metabolite degradation.

Properties

CAS No.

32869-02-6

Molecular Formula

C17H18BrN5O5

Molecular Weight

452.3 g/mol

IUPAC Name

5-[4-[2-bromoethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide

InChI

InChI=1S/C17H18BrN5O5/c1-2-21(8-7-18)12-5-3-11(4-6-12)20-14-9-13(17(19)24)15(22(25)26)10-16(14)23(27)28/h3-6,9-10,20H,2,7-8H2,1H3,(H2,19,24)

InChI Key

BBXHORAXORVJKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCBr)C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- typically follows a modular approach involving:

  • Step 1: Preparation of a suitably substituted benzoic acid or benzamide precursor bearing nitro groups at the 2 and 4 positions.
  • Step 2: Introduction of the anilino substituent at the 5-position via nucleophilic aromatic substitution or amide coupling.
  • Step 3: Functionalization of the aniline nitrogen with bis(2-bromoethyl)amino or related bromoalkyl amine groups through nucleophilic substitution.
  • Step 4: Optional reduction steps or further derivatizations depending on target analogs.

Specific Synthetic Routes

Amide Coupling and Nucleophilic Substitution

According to a detailed synthetic scheme reported in a study on biaryl amide derivatives with antiviral activity, the preparation involves:

  • Starting from 4-hydroxy-3-nitrobenzoic acid, which is coupled with substituted anilines to form nitro-substituted benzamide intermediates.
  • These intermediates undergo nucleophilic substitution with alkyl bromides such as 2-bromoethyl derivatives to install the bis(2-bromoethyl)amino groups on the aniline nitrogen.
  • The nitro groups can be selectively reduced by palladium-catalyzed hydrogenation to amino groups if required for further functionalization.
  • Final amide coupling with appropriate acid chlorides (e.g., propanoyl chloride) yields the target benzamide derivatives.

This route is adaptable to the preparation of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- by selecting the correct aniline and brominated alkyl amine reagents.

Use of Benzoyl Isothiocyanate and Alkylation

Another method, though more focused on benzamide-based 5-aminopyrazoles, provides insight into benzamide preparation involving:

  • Reaction of benzoyl isothiocyanate with malononitrile in potassium hydroxide–ethanol to form a stable intermediate.
  • Alkylation of this intermediate with alkyl halides (e.g., 2-bromoethyl derivatives) at room temperature.
  • Subsequent reaction with hydrazine to form the desired benzamide derivatives.

Though this method is more specific to pyrazole derivatives, the alkylation step with bromoalkyl halides parallels the introduction of bis(2-bromoethyl)amino groups in the target compound.

Patent-Described Prodrugs and Derivatives

Patents such as US9505791B2 describe compounds containing bis(2-bromoethyl)amino substituents on benzamide frameworks, prepared via:

  • Amide coupling reactions between substituted anilines and benzoyl derivatives bearing nitro substituents.
  • Subsequent nucleophilic substitution with bromoalkyl amines to install bis(2-bromoethyl)amino groups.
  • These compounds serve as prodrugs or cytotoxic agents, indicating the synthetic feasibility and biological relevance of the target compound's structure.

Data Tables Summarizing Preparation Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Amide Coupling 4-hydroxy-3-nitrobenzoic acid + substituted aniline, EDCI/DMAP or acid chloride Formation of nitro-substituted benzamide intermediate
2 Nucleophilic Substitution Nitro benzamide intermediate + 2-bromoethyl bromide or related alkyl bromides, K2CO3, solvent (e.g., DMF) Installation of bis(2-bromoethyl)amino groups on aniline nitrogen
3 Reduction (optional) Pd/C hydrogenation, H2 gas Conversion of nitro groups to amino groups
4 Alkylation (alternative) Benzoyl isothiocyanate intermediate + alkyl halides, KOH–EtOH Alkylation of thiolate intermediates, precursor to benzamide derivatives

Research Discoveries and Notes

  • The presence of bis(2-bromoethyl)amino groups confers alkylating properties, useful in prodrug design for targeted cytotoxicity.
  • The dinitro substitution on the benzamide ring influences electronic properties, facilitating nucleophilic aromatic substitution and enhancing biological activity.
  • Selective reduction of nitro groups is critical for further functionalization, often achieved via palladium-catalyzed hydrogenation under mild conditions.
  • The synthetic routes allow for structural diversity by varying the alkylating agents and aniline substituents, enabling structure-activity relationship (SAR) studies in antiviral and anticancer drug development.
  • Analytical characterization of intermediates and final compounds typically involves mass spectrometry, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR), confirming the structural integrity and purity.

Scientific Research Applications

Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the ethylamino group can form hydrogen bonds with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related benzamide and aromatic amine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound :
5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitrobenzamide
Benzamide - 2,4-dinitro
- 5-(p-(2-bromoethyl-ethylamino)anilino
~435 (estimated) Potential alkylating agent; synthetic intermediate
CB 1954 (NSC 115829) :
5-(1-Aziridinyl)-2,4-dinitrobenzamide
Benzamide - 2,4-dinitro
- 5-aziridinyl
252.21 Mutagenic; induces DNA crosslinks (5 µg/plate in Salmonella assays)
5-Chloro-2,4-dinitroaniline Aniline - 2,4-dinitro
- 5-chloro
~217.57 Precursor for dyes/pigments; reactive halogen for nucleophilic substitution
4-Amino-N-[2-(diethylamino)ethyl]-2-methoxy-5-nitrobenzamide Benzamide - 5-nitro
- 2-methoxy
- 4-amino-N-(diethylaminoethyl)
~352.35 (estimated) Likely bioactive (amine group enhances solubility)

Key Comparative Insights :

Substituent Reactivity: The 2-bromoethyl group in the target compound contrasts with the aziridinyl group in CB 1953. Both are alkylating agents, but bromoethyl groups undergo slower hydrolysis compared to aziridine’s strained three-membered ring, which reacts rapidly with nucleophiles . The 5-chloro group in 5-chloro-2,4-dinitroaniline enhances electrophilicity at the aromatic ring, favoring nucleophilic aromatic substitution—a property less pronounced in the target compound due to its electron-withdrawing nitro groups .

Biological Activity: CB 1954 is a potent mutagen (toxic at 5 µg/plate in Salmonella assays), while the target compound’s bromoethyl group may confer milder alkylating activity. No direct toxicity data for the target compound is available . The diethylaminoethyl substituent in 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy-5-nitrobenzamide likely enhances solubility in aqueous environments, a property critical for drug delivery—unlike the hydrophobic bromoethyl group in the target compound .

Synthetic Utility: The target compound’s anilino linkage (C-NH-C) mirrors intermediates in dye synthesis, as seen in disperse monoazo dyes with substituted anilino groups (e.g., sulphoanilino derivatives) . Ethylamino and bromoethyl groups (as in the target compound) are common in alkylating agents and crosslinkers, whereas aziridinyl groups (CB 1954) are used in prodrugs activated by reductase enzymes .

Research Findings and Data Gaps

  • Further in vitro assays (e.g., Ames test) are needed .
  • Solubility: Ethylamino and diethylamino groups (e.g., in ’s ethyl p-aminobenzoate) improve water solubility, but the bromoethyl group in the target compound may reduce it. Experimental solubility studies are lacking .
  • Analogous methods (e.g., refluxing with acetic acid, as in ) could apply .

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- is a complex organic structure with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The chemical structure of Benzamide, 5-(p-((2-bromoethyl)ethylamino)anilino)-2,4-dinitro- can be represented as follows:

  • Molecular Formula: C₁₂H₁₅BrN₄O₄
  • Molecular Weight: 328.18 g/mol

Biological Activity Overview

  • Enzyme Inhibition:
    • Recent studies have shown that benzamide derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and β-secretase (BACE1). For instance, compounds similar to the one demonstrated IC₅₀ values ranging from 0.056 to 2.57 μM against AChE, indicating strong inhibitory potential .
  • Antimicrobial Activity:
    • The antimicrobial efficacy of benzamide derivatives has been documented in several studies. In a comparative study, specific benzamide compounds exhibited significant inhibition against microbial strains, with some showing over 30% inhibition at a concentration of 0.5 mM .
  • Neuroprotective Effects:
    • Compounds containing the benzamide core have been investigated for their neuroprotective properties. They are considered potential candidates for treating neurodegenerative disorders by enhancing cognitive functions .

Table 1: Inhibitory Activity of Benzamide Derivatives

Compound NameTarget EnzymeIC₅₀ (µM)Reference
Compound IAChE1.57
Compound IIAChE1.47
Compound IIIBACE19.01
Compound IVBACE111.40
Compound VAChE2.49 ± 0.19

Detailed Research Findings

  • Synthesis and Evaluation: A study synthesized new benzamide derivatives and evaluated their biological activity against AChE and BACE1, revealing that certain modifications in the structure significantly enhanced inhibitory potency .
  • Mechanism of Action: The mechanism by which these compounds exert their effects often involves interaction with the active site of the target enzymes, leading to reduced enzymatic activity which is crucial in conditions like Alzheimer's disease .

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